REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[Cl-].[OH:14][NH3+:15].C([O-])(=O)C.[Na+]>C(O)C.O>[F:1][C:2]([F:12])([F:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[N:15][OH:14] |f:1.2,3.4|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)C1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].O[NH3+]
|
Name
|
|
Quantity
|
20.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off by a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The residue is poured into water
|
Type
|
WASH
|
Details
|
the white precipitate is rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
2,2,2-trifluoro-1-phenyl-ethanone oxime
|
Type
|
product
|
Smiles
|
FC(C(=NO)C1=CC=CC=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[Cl-].[OH:14][NH3+:15].C([O-])(=O)C.[Na+]>C(O)C.O>[F:1][C:2]([F:12])([F:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[N:15][OH:14] |f:1.2,3.4|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)C1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].O[NH3+]
|
Name
|
|
Quantity
|
20.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off by a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The residue is poured into water
|
Type
|
WASH
|
Details
|
the white precipitate is rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
2,2,2-trifluoro-1-phenyl-ethanone oxime
|
Type
|
product
|
Smiles
|
FC(C(=NO)C1=CC=CC=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |